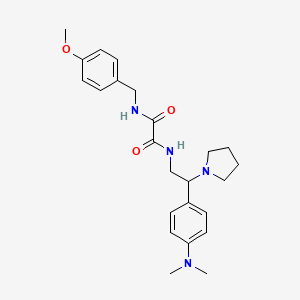
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of oncology and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H30N4O2
- Molecular Weight : 362.48 g/mol
- CAS Number : 900005-70-1
The compound features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and cancer cell proliferation.
- Cell Cycle Inhibition : Similar compounds have been shown to block cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancer cells .
- Cytoskeleton Disruption : The compound may disrupt microtubule dynamics, akin to known chemotherapeutic agents that target β-tubulin .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated across various cancer cell lines. The results indicate significant activity against several types of tumors:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Carcinoma) | 0.5 | Cell cycle arrest at G2/M |
| M21 (Skin Melanoma) | 0.3 | Microtubule disruption |
| MCF7 (Breast Carcinoma) | 0.6 | Apoptosis induction |
These findings suggest that the compound may be effective in targeting multiple cancer types with relatively low toxicity.
Analgesic Properties
In addition to its anticancer properties, this compound has shown potential as an analgesic agent. Its mechanism may involve modulation of pain pathways through receptor interactions similar to those observed with opioids and non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- A study on structurally similar oxalamides demonstrated significant antiproliferative effects on resistant cancer cell lines, indicating that modifications to the oxalamide structure can enhance therapeutic potential .
- Another investigation highlighted the compound's ability to inhibit angiogenesis in chick chorioallantoic membrane assays, suggesting a dual role in both tumor growth inhibition and pain relief .
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-27(2)20-10-8-19(9-11-20)22(28-14-4-5-15-28)17-26-24(30)23(29)25-16-18-6-12-21(31-3)13-7-18/h6-13,22H,4-5,14-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKRCBGNCHNPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














